molecular formula C12H13N7 B7056231 6-[3-(1,2,4-Triazol-1-yl)piperidin-1-yl]pyridazine-3-carbonitrile

6-[3-(1,2,4-Triazol-1-yl)piperidin-1-yl]pyridazine-3-carbonitrile

Cat. No.: B7056231
M. Wt: 255.28 g/mol
InChI Key: PBATWWUPQWGBAA-UHFFFAOYSA-N
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Description

6-[3-(1,2,4-Triazol-1-yl)piperidin-1-yl]pyridazine-3-carbonitrile is a heterocyclic compound that features a pyridazine ring substituted with a triazole and piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(1,2,4-Triazol-1-yl)piperidin-1-yl]pyridazine-3-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.

    Piperidine Substitution: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine and a suitable leaving group on the triazole intermediate.

    Pyridazine Formation: The final step involves the formation of the pyridazine ring, which can be achieved through a condensation reaction between the triazole-piperidine intermediate and a dicarbonyl compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-[3-(1,2,4-Triazol-1-yl)piperidin-1-yl]pyridazine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated compounds, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

6-[3-(1,2,4-Triazol-1-yl)piperidin-1-yl]pyridazine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 6-[3-(1,2,4-Triazol-1-yl)piperidin-1-yl]pyridazine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and piperidine moieties can bind to active sites, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-[3-(1,2,4-Triazol-1-yl)piperidin-1-yl]pyridazine-3-carbonitrile: can be compared with other heterocyclic compounds featuring triazole or piperidine rings, such as:

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer a distinct set of chemical and biological properties. This combination allows for versatile applications and the potential for developing novel therapeutic agents.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

6-[3-(1,2,4-triazol-1-yl)piperidin-1-yl]pyridazine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N7/c13-6-10-3-4-12(17-16-10)18-5-1-2-11(7-18)19-9-14-8-15-19/h3-4,8-9,11H,1-2,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBATWWUPQWGBAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)C#N)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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